5-Chloro-4-iodo-2-methoxypyridine
Overview
Description
5-Chloro-4-iodo-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClINO It is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
5-Chloro-4-iodo-2-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the synthesis of biaryls, a class of compounds with two aromatic rings . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biaryl compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a palladium catalyst, and the type of organoboron reagent used . Proper storage is also crucial for maintaining the stability of this compound .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-iodo-2-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell viability and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, preventing the oxidation of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to its stability and degradation properties. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and air can lead to the gradual breakdown of this compound, resulting in the formation of degradation products that may have different biochemical effects . In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s impact on biochemical pathways and cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted by the body . These metabolic pathways can influence the compound’s overall bioavailability and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular localization of this compound can have significant implications for its biochemical effects and overall cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Chloro-4-iodo-2-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Chloro-4-iodo-5-methylpyridine: Another similar compound with a methyl group at a different position on the pyridine ring.
Uniqueness
5-Chloro-4-iodo-2-methoxypyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
IUPAC Name |
5-chloro-4-iodo-2-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJHZFFXHSLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.